molecular formula C26H32N4OS B3005082 N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189991-92-1

N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B3005082
CAS No.: 1189991-92-1
M. Wt: 448.63
InChI Key: CFRLINHAXIYXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H32N4OS and its molecular weight is 448.63. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's molecular formula is C26H32N4OSC_{26}H_{32}N_{4}OS, and its molecular weight is approximately 448.63 g/mol. The IUPAC name is N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. The structural complexity includes a triazaspiro framework that contributes to its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of triazaspiro compounds have shown effectiveness against various pathogens. In vitro studies have demonstrated that modifications in the side chains can enhance antimicrobial activity against Escherichia coli and Staphylococcus aureus.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as HeLa and MCF7.

Case Study: HeLa Cell Line

In a study assessing the cytotoxic effects on HeLa cells:

  • Concentration Tested : 0 - 100 µM
  • IC50 Value : Approximately 25 µM
  • Mechanism : Induction of apoptosis via caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioacetamide moiety may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : The triazaspiro structure can intercalate into DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRLINHAXIYXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.